methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate is an organic compound with a complex structure that includes a furan ring, a benzoate ester, and a carbamoylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the furan-3-yl ethylamine: This can be achieved by the reaction of furan with ethylamine under suitable conditions.
Carbamoylation: The furan-3-yl ethylamine is then reacted with a carbamoyl chloride to form the corresponding carbamoyl derivative.
Amidation: The carbamoyl derivative is then reacted with 4-formylbenzoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted benzoates and carbamoyl derivatives.
Scientific Research Applications
Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of furan derivatives with biological systems.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the carbamoylformamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate
- Methyl 4-({[2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate
- Methyl 4-({[2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate
Uniqueness
Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate is unique due to the presence of the furan-3-yl group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, such as thiophene or pyridine derivatives.
Properties
IUPAC Name |
methyl 4-[[2-[2-(furan-3-yl)ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-16(21)12-2-4-13(5-3-12)18-15(20)14(19)17-8-6-11-7-9-23-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVNJMDXEXETPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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